Root Cause Analysis & Performance Maximization

S m O | e C U | e Specifications & Pricing

Perifosine dose adjustment renal impairment

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Perifosine

CAS No.: 157716-52-4

Cat. No.: S548784

Drug Profile: Perifosine

Attribute Description
Drug Name Perifosine (KRX-0401) [1]
Drug Class Oral alkylphospholipid [2] [3]

Primary Mechanism  Inhibits Akt by targeting its pleckstrin homology (PH) domain, preventing
membrane translocation and activation [2] [4]. Also modulates other signal
transduction pathways (e.g., MAPK, JNK) [5].

Key Long plasma half-life (approx. 4 days) supports intermittent dosing schedules
Pharmacokinetic [3].
Note

Established Dosing Regimens in Clinical Trials

Clinical trials have used loading doses followed by lower maintenance doses to manage gastrointestinal

toxicity and achieve sustained plasma levels [6] [4].

Context Recommended Phase Il Dose | Regimen Notes
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| Adult Solid Tumors [6] | Loading: 900 mg on day 1 (divided doses) Maintenance: 150 mg daily from day
2 to 21 (28-day cycle) | Subsequent cycles: reduced loading dose of 300 mg on day 1 [6]. | | Pediatric
CNS/Solid Tumors [3] | 50 mg/m? daily (without a loading dose) | RP2D (Recommended Phase II Dose)
determined in a phase I study [3]. |

Preclinical Experimental Data & Protocols

Preclinical studies provide insights into perifosine's activity and are foundational for designing in-vitro and

in-vivo experiments.

Table: In-vitro Efficacy in Renal Cell Carcinoma (RCC) Cell Lines [7]

Cell Line VHL Status Sensitivity to Single-Agent Perifosine ICs0 Range
CAKI-1 Wild type Sensitive 5to 10 pM
769-P Methylated Sensitive 5t0 10 pM
786-0 Mutant Sensitive 5t0 10 uM
A498 Mutant Not specified Not specified

Key Preclinical Experimental Protocols

¢ In-vitro Proliferation Assay (MTT Assay) [7]

o Purpose: To assess cell growth inhibition.

o Methodology: Plate cells (1,500-2,000 cells/well) and allow to attach. Treat with perifosine
(e.g., 0.5-40 uM), rapamycin, or combination for 72 hours. Perform MTT assay to measure cell
viability.

¢ Immunoblot Analysis [7]

o Purpose: To evaluate inhibition of target pathways (Akt, HIF-20a).

o Methodology: Prepare protein extracts from cell pellets using RIPA buffer. Separate proteins
via SDS-PAGE, transfer to membranes, and probe with specific antibodies (e.g., p-AKT Ser473,
total AKT, HIF-20). B-actin serves as a loading control.

© 2026 Smolecule. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6361129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6361129/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0178593
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0178593
https://www.smolecule.com/products/s548784?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4562405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4562405/
https://www.smolecule.com/products/s548784?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4562405/
https://www.smolecule.com/products/s548784?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C U | e Specifications & Pricing

¢ In-vivo Brain Metastasis Models [4]

o Purpose: To evaluate drug distribution and efficacy in brain tumors.

o Methodology: Inject human cancer cells (e.g., DU 145, NCI-H1915) intracranially into mice.
Treat with perifosine using a loading dose (180 mg/kg) and maintenance dose (45 mg/kg) on a
5-days-on/2-days-off schedule. Assess survival and tumor growth.

Mechanism of Action and Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR pathway and the points where perifosine exerts its

inhibitory effects.
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FAQ for Technical Support

Q1: What is the main resistance mechanism to mTOR inhibitors that perifosine aims to overcome? A1l:
Inhibition of mTOR (e.g., by rapamycin analogs) can cause compensatory feedback activation of the Akt
pathway, a key resistance mechanism [7] [2]. Combining an mTOR inhibitor with perifosine can block this

induced AKT phosphorylation, potentially restoring therapeutic efficacy [7].

Q2: Does perifosine have favorable tissue distribution properties for certain tumor types? A2: Yes.
Preclinical studies indicate that perifosine can distribute into the brain and achieve sustained exposure in
brain tumor tissue [4]. This property makes it a candidate for treating primary brain tumors and brain

metastases, where many chemotherapeutic agents have poor penetration.

Q3: What are the most common toxicities researchers should anticipate in animal studies? A3: The
dose-limiting toxicity in humans is gastrointestinal (nausea, diarrhea) [6] [2] [8]. Other observed toxicities
include fatigue and, at higher doses, gout-like syndromes and hyperuricemia [6] [3]. Notably, perifosine

causes limited bone marrow suppression [2].

Key Considerations for Researchers

For your research and documentation, please note the following gaps and areas for verification:

¢ Renal Impairment: The search results do not provide specific data on perifosine's pharmacokinetics
in renally impaired models or humans. Dose adjustments for renal impairment have not been
established in the available literature.

e Consult Official Sources: For the most definitive and current information on pharmacology and
toxicology, always refer to the latest investigator's brochure from the drug developer or regulatory
documents.

¢ Clinical Context: While perifosine showed activity in some early trials, its efficacy as a single agent
in common solid tumors was often modest, leading to its investigation primarily in combination
therapies [9] [2] [10].

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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